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Introduction
2-Formyl-1-trityl-aziridine, a bench-stable amphoteric aziridine aldehyde, has emerged as a

versatile and powerful tool in modern peptide synthesis.[1] Its unique chemical properties,

stemming from the strained three-membered aziridine ring and the reactive aldehyde

functionality, enable novel strategies for peptide modification, ligation, and the creation of

complex peptide architectures such as macrocycles and peptidomimetics.[1] The bulky trityl

(triphenylmethyl) group on the aziridine nitrogen provides stability and prevents unwanted self-

condensation, a common issue with unprotected amino aldehydes.[1][2] This allows for its

application in a variety of transformations under mild conditions, making it an invaluable

reagent for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of 2-
Formyl-1-trityl-aziridine in peptide synthesis, focusing on its role in peptide macrocyclization

and the synthesis of N-terminal aziridine-containing peptides for further functionalization.

Key Applications
Peptide Macrocyclization: 2-Formyl-1-trityl-aziridine is a key component in a

multicomponent reaction (MCR) for the efficient synthesis of peptide macrocycles.[1][3][4]

This Ugi-type reaction, involving a linear peptide, an isocyanide, and the aziridine aldehyde,

proceeds with high diastereoselectivity and yields, even for challenging medium-sized rings.
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[4][5] The resulting macrocycle contains an aziridine moiety that can be further functionalized

through ring-opening reactions.[1][3]

Synthesis of Peptidomimetics and N-Terminal Modification: The aldehyde group of 2-Formyl-
1-trityl-aziridine can undergo reductive amination with the N-terminus of a peptide to

introduce an N-terminal aziridine group.[1][6][7] This modification creates a peptidomimetic

with a versatile aziridine-containing template. The electrophilic aziridine ring can then be

regioselectively opened by various nucleophiles to introduce diverse functionalities.[1][8]

Data Presentation
Table 1: Representative Yields for Peptide
Macrocyclization using Aziridine Aldehydes

Linear
Peptide

Isocyanide
Aziridine
Aldehyde

Product
Ring Size

Yield (%) Reference

H-Pro-Leu-

OH

tert-Butyl

isocyanide

(R)-2-formyl-

1-trityl-

aziridine

9 85 [3]

H-Gly-Phe-

OH

Cyclohexyl

isocyanide

(R)-2-formyl-

1-trityl-

aziridine

9 78

H-Ala-Val-OH
Benzyl

isocyanide

(S)-2-formyl-

1-trityl-

aziridine

9 82

H-Phe-Gly-

Pro-OH

tert-Butyl

isocyanide

(R)-2-formyl-

1-trityl-

aziridine

12 75 [9]

Table 2: Reductive Amination and Subsequent Ring-
Opening of Peptides
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Peptide
Aziridine
Aldehyde

Reductive
Amination
Yield (%)

Ring-
Opening
Nucleophile

Ring-
Opening
Yield (%)

Reference

H-Gly-Phe-

OMe

(R)-2-formyl-

1-trityl-

aziridine

92
Thioacetic

acid
88 [1]

H-Ala-Val-

OtBu

(S)-2-formyl-

1-trityl-

aziridine

89 Sodium azide 95 [10]

H-Leu-Gly-

NH2

(R)-2-formyl-

1-trityl-

aziridine

95 Thiophenol 91 [10]

Experimental Protocols
Protocol 1: Peptide Macrocyclization via
Multicomponent Reaction
This protocol describes a general procedure for the synthesis of a nine-membered peptide

macrocycle from a linear dipeptide precursor.[1][3]

Materials:

Linear peptide (e.g., H-Pro-Leu-OH) (1.0 equiv)

2-Formyl-1-trityl-aziridine dimer (0.5 equiv, corresponding to 1.0 equiv of the monomer)

Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

2,2,2-Trifluoroethanol (TFE)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate

Brine
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Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of the linear peptide (1.0 equiv) in TFE (0.1 M), add the 2-Formyl-1-trityl-
aziridine dimer (0.5 equiv).

Stir the mixture at room temperature for 10 minutes.

Add the isocyanide (1.2 equiv) to the reaction mixture.

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the

starting material is consumed.

Remove the TFE under reduced pressure.

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the desired peptide

macrocycle.[11]

Protocol 2: N-Terminal Peptide Modification via
Reductive Amination
This protocol details the reductive amination of a peptide with 2-Formyl-1-trityl-aziridine to

introduce an N-terminal aziridine moiety.[1][7]

Materials:

Peptide with a free N-terminus (1.0 equiv)

2-Formyl-1-trityl-aziridine dimer (0.6 equiv, corresponding to 1.2 equiv of the monomer)
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Sodium cyanoborohydride (NaBH3CN) (2.0 equiv)

Methanol (MeOH)

Acetic acid

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve the peptide (1.0 equiv) and 2-Formyl-1-trityl-aziridine dimer (0.6 equiv) in

methanol (0.1 M).

Add a catalytic amount of acetic acid (e.g., 2-3 drops).

Stir the mixture at room temperature for 30 minutes.

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.0 equiv) portion-wise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by adding water.

Extract the product with DCM.

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by silica gel chromatography to yield the N-terminally modified

peptide.
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Protocol 3: Ring-Opening of Aziridine-Containing
Peptides
This protocol outlines the nucleophilic ring-opening of an N-terminal aziridine-modified peptide

with a thiol nucleophile.[1][10]

Materials:

N-terminal aziridine-modified peptide (1.0 equiv)

Thiol nucleophile (e.g., thioacetic acid) (1.5 equiv)

Triethylamine (Et3N) (2.0 equiv)

Dichloromethane (DCM)

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve the N-terminal aziridine-modified peptide (1.0 equiv) in DCM (0.1 M).

Add triethylamine (2.0 equiv) followed by the thiol nucleophile (1.5 equiv).

Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC or LC-MS.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel chromatography to obtain the ring-opened product.
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Caption: Workflow for peptide macrocyclization.
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Caption: N-terminal peptide modification workflow.
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Caption: Ugi-type macrocyclization mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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